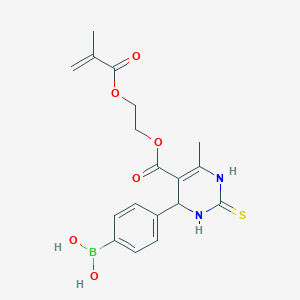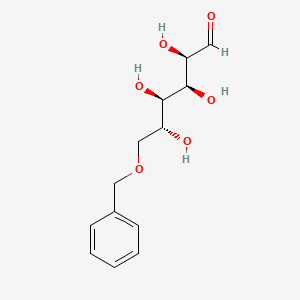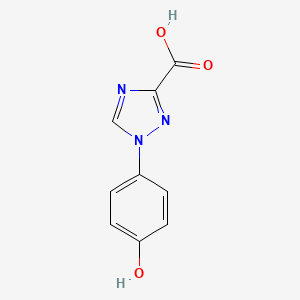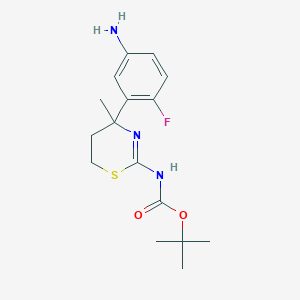
3-Benzyl-5-ethoxy-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by the presence of a benzyl group at the 3-position and an ethoxy group at the 5-position of the triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. 1,2,4-Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with ethyl orthoformate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-ethoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Benzyl-5-ethoxy-1H-1,2,4-triazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
3-Benzyl-1H-1,2,4-triazole: Lacks the ethoxy group at the 5-position.
5-Ethoxy-1H-1,2,4-triazole: Lacks the benzyl group at the 3-position.
Uniqueness
3-Benzyl-5-ethoxy-1H-1,2,4-triazole is unique due to the presence of both benzyl and ethoxy groups, which impart distinct chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its solubility and stability .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-benzyl-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-12-10(13-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,14) |
InChI Key |
BTGLNJLLJZVDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


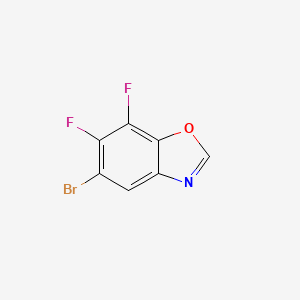
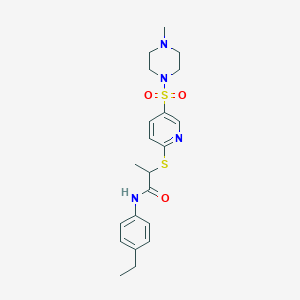


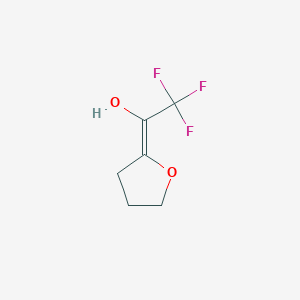

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
